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Compound of Interest

Compound Name: 2A3

Cat. No.: B031109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 2A3 human papillomavirus (HPV)-

positive head and neck squamous cell carcinoma (HNSCC) cell line against its parental line,

FaDu, and other relevant HNSCC cell lines. The information presented is collated from public

databases and scientific literature to assist in experimental design and data interpretation.

Overview of the 2A3 Cell Line
The 2A3 cell line is a critical in vitro model for studying HPV-positive HNSCC. It was developed

by transfecting the established FaDu (ATCC HTB-43) human pharyngeal squamous cell

carcinoma cell line with the E6 and E7 oncogenes from HPV type 16. This genetic modification

induces characteristics that mimic those observed in HPV-driven cancers, making it an

invaluable tool for investigating the molecular mechanisms of HPV-mediated oncogenesis and

for the development of targeted therapies.

Comparative Characteristics of HNSCC Cell Lines
To provide a comprehensive benchmark, this section compares the 2A3 cell line with its

parental HPV-negative line, FaDu, and two other widely used HNSCC cell lines: UM-SCC-47

(HPV-positive) and UPCI:SCC090 (HPV-positive). While extensive quantitative high-throughput

data for the 2A3 cell line is not readily available in major public repositories like GEO or PRIDE,

the following tables summarize key characteristics based on available literature and database

entries.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b031109?utm_src=pdf-interest
https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: General and Morphological Characteristics

Characteristic 2A3
FaDu
(Parental)

UM-SCC-47 UPCI:SCC090

Organism Homo sapiens Homo sapiens Homo sapiens Homo sapiens

Tissue Source
Pharynx

(Hypopharynx)

Pharynx

(Hypopharynx)

Oral Cavity

(Tongue)[1]
Tongue (Base)[2]

Disease
Squamous Cell

Carcinoma

Squamous Cell

Carcinoma

Squamous Cell

Carcinoma[1]

Squamous Cell

Carcinoma[2]

HPV Status

Positive (HPV-16

E6/E7

transfected)

Negative
Positive (HPV-

16)[1]
Positive (HPV)[2]

Morphology Epithelial-like Epithelial-like Epithelial Squamous

Doubling Time ~51-52 hours ~30-50 hours[3] ~53 hours[1]
Not readily

available

Table 2: Genetic and Molecular Characteristics
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Characteristic 2A3
FaDu
(Parental)

UM-SCC-47 UPCI:SCC090

TP53 Status

Mutated (from

FaDu) and

targeted for

degradation by

E6

Mutated[3]

Wild-type,

targeted for

degradation by

E6[1]

Wild-type,

targeted for

degradation by

E6[2]

Rb Status

Targeted for

inactivation by

E7

Functional

Targeted for

inactivation by

E7

Targeted for

inactivation by

E7

CDKN2A (p16)

Status

Mutated (from

FaDu)

Mutated (splice

acceptor

mutation)[3]

Wild-type, often

overexpressed

Not readily

available

Key Mutations

Inherited from

FaDu (e.g.,

TP53, CDKN2A,

FAT1)[3]

TP53, CDKN2A,

FAT1[3]
NOTCH1[1]

No TP53

mutations in

exons 5-8[2]

Tumorigenicity
Yes, in nude

mice

Yes, in nude

mice

Yes, in nude

mice

Not readily

available

Signaling Pathways and Experimental Workflows
HPV E6/E7 Oncoprotein Signaling Pathway
The primary molecular alteration in the 2A3 cell line is the expression of the HPV-16 E6 and E7

oncoproteins. These viral proteins disrupt key tumor suppressor pathways, leading to

uncontrolled cell proliferation and survival. The diagram below illustrates the core mechanism

of action of E6 and E7 on the p53 and retinoblastoma (Rb) proteins, respectively.
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Caption: HPV E6 and E7 oncoprotein signaling pathways.

Experimental Workflow: Cell Line Authentication
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Authenticating cell line identity is crucial for the reproducibility of research findings. Short

Tandem Repeat (STR) profiling is the gold standard for this purpose. The following diagram

outlines a typical workflow for STR profiling.

Experimental Workflow for STR Profiling

Cell Culture

DNA Extraction

PCR Amplification of STR Loci

Capillary Electrophoresis

Data Analysis

Comparison to Database

Click to download full resolution via product page

Caption: A typical workflow for cell line authentication using STR profiling.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed to

characterize cell lines like 2A3.
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Cell Culture and Maintenance
Medium: For 2A3 and FaDu cell lines, use Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum (FBS). For 2A3, the medium should also contain

a selective antibiotic such as G418 to maintain the expression of the transfected genes.

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with

phosphate-buffered saline (PBS), and detach cells using a 0.25% trypsin-EDTA solution.

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the

pellet in fresh medium for plating.

Short Tandem Repeat (STR) Profiling
DNA Extraction: Isolate genomic DNA from a confluent culture of cells using a commercially

available DNA extraction kit, following the manufacturer's instructions.

PCR Amplification: Amplify the extracted DNA using a commercially available STR profiling

kit that targets multiple STR loci (e.g., the 13 core CODIS loci). The polymerase chain

reaction (PCR) should be performed according to the kit's protocol.[4]

Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary

electrophoresis on a genetic analyzer.

Data Analysis: Analyze the resulting electropherogram using specialized software to

determine the allele sizes for each STR locus.

Authentication: Compare the obtained STR profile to a reference database (e.g., ATCC,

Cellosaurus) to confirm the cell line's identity.[5]

Western Blotting for p53 and Rb
Protein Extraction: Lyse cultured cells in RIPA buffer supplemented with protease and

phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA or

Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for p53 and Rb overnight at 4°C.

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Cell Viability (MTT) Assay
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Treatment: Treat the cells with the compounds of interest at various concentrations for the

desired duration.

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C.[6][7][8][9]

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent)

to dissolve the formazan crystals.[6][7][8][9]

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm

using a microplate reader. Cell viability is proportional to the absorbance.[6][7][8][9]

Conclusion
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The 2A3 cell line serves as a valuable and relevant model for investigating HPV-positive

HNSCC. Its derivation from the well-characterized FaDu cell line provides a controlled system

to study the specific effects of the HPV E6 and E7 oncoproteins. While large-scale public

datasets for 2A3 are not as readily available as for its parental line, this guide provides a solid

foundation of its known characteristics and benchmarks it against other commonly used

HNSCC cell lines. The provided experimental protocols and workflow diagrams offer practical

guidance for researchers utilizing this important cancer model. As with any cell line, regular

authentication and characterization are paramount to ensure the validity and reproducibility of

experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031109#benchmarking-2a3-cell-line-characteristics-
against-public-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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